molecular formula C19H20N2S B1674262 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline CAS No. 85273-95-6

2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline

Cat. No.: B1674262
CAS No.: 85273-95-6
M. Wt: 308.4 g/mol
InChI Key: HYOLQGVNMQNERE-UHFFFAOYSA-N
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Description

ICI-169369 is a synthetic organic compound known for its role as a selective antagonist of the 5-hydroxytryptamine2 receptor system. It has been studied extensively for its effects on arterial muscle and its potential therapeutic applications in various fields, including pharmacology and neuroscience .

Preparation Methods

The synthesis of ICI-169369 involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:

Industrial production methods for ICI-169369 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ICI-169369 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the thioether group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ICI-169369 has been widely studied for its applications in scientific research, particularly in the fields of pharmacology and neuroscience. Some of its key applications include:

Mechanism of Action

ICI-169369 exerts its effects by selectively binding to the 5-hydroxytryptamine2 receptors, acting as a competitive antagonist. This binding prevents the activation of the receptor by endogenous ligands like serotonin, thereby modulating various physiological responses. The compound also exhibits allosteric modulation, which further influences receptor activity .

Comparison with Similar Compounds

ICI-169369 is often compared with other 5-hydroxytryptamine2 receptor antagonists, such as:

ICI-169369 is unique in its dual role as both a competitive antagonist and an allosteric modulator, which distinguishes it from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2-(3-phenylquinolin-2-yl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19/h3-11,14H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOLQGVNMQNERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85273-96-7 (hydrochloride)
Record name 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40234468
Record name 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85273-95-6
Record name 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-169369 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CT4CS5BA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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